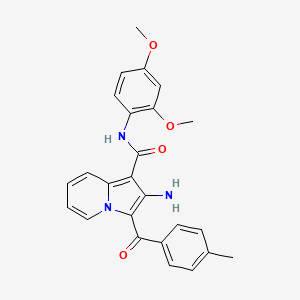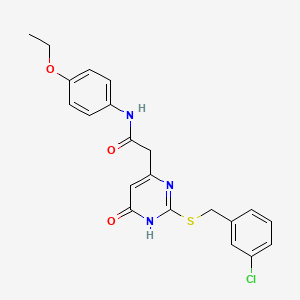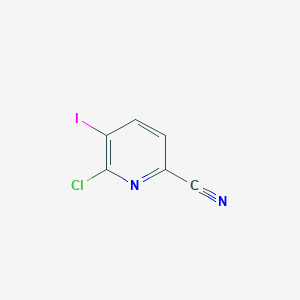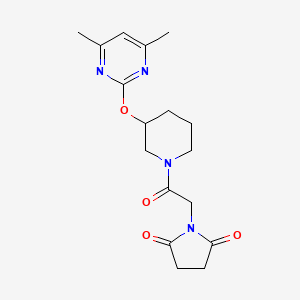
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a synthetic compound that belongs to the class of indolizine derivatives. This compound has shown promising results in scientific research for its potential use in various fields such as medicine, agriculture, and industry.
Scientific Research Applications
Photoluminescent Materials
Indolizine derivatives like 2-amino-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide have been explored for their photoluminescent properties. Studies like the one conducted by Outlaw et al. (2016) reveal that these materials exhibit pH-dependent optical properties, characterized by significant shifts in fluorescence emission upon protonation. This unique behavior underscores their potential in developing new photoluminescent materials with reversible and tunable properties (Outlaw et al., 2016).
Synthesis and Cytotoxicity
Research by Hassan et al. (2014) highlights the synthesis of related indolizine derivatives and their potential cytotoxic effects against cancer cells. Such studies are pivotal in exploring the therapeutic potential of these compounds in the field of oncology (Hassan et al., 2014).
Potential Application in Tropical Diseases
Zhang et al. (2014) have demonstrated the synthesis of isoxazoline indolizine amide compounds for potential application in treating tropical diseases. The strategic synthesis of indolizine core structures for derivatization underscores the versatility and significance of these compounds in medicinal chemistry (Zhang et al., 2014).
Antimicrobial and Antioxidant Activities
The study by Khalifa et al. (2015) on novel arylazothiazole disperse dyes containing indolizine derivatives indicates their high efficiency in antimicrobial and antioxidant activities. Such findings open avenues for the application of these compounds in creating biologically active fabrics and materials with potential health benefits (Khalifa et al., 2015).
properties
IUPAC Name |
2-amino-N-(2,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(19-6-4-5-13-28(19)23)25(30)27-18-12-11-17(31-2)14-20(18)32-3/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSRQSRKQHYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2860881.png)
![3-fluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2860883.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)
![6-(4-Chlorophenyl)-2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2860886.png)




![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)
![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)



